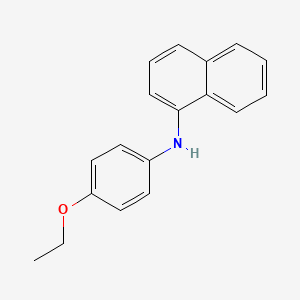

N-(4-Ethoxyphenyl)naphthalen-1-amine

描述

N-(4-Ethoxyphenyl)naphthalen-1-amine is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Electronics

Hole-Transporting Materials (HTMs)

N-(4-Ethoxyphenyl)naphthalen-1-amine derivatives have been investigated as hole-transporting materials in perovskite solar cells (PSCs). The effectiveness of these compounds as HTMs is attributed to their high hole mobility and stability, which are crucial for enhancing the performance of PSCs. For instance, studies show that derivatives based on naphthalenes exhibit improved power conversion efficiencies (PCE) when incorporated into PSC devices. The computational models used in these studies predict that such derivatives can outperform traditional HTMs by providing better electronic properties and charge transport capabilities .

| Compound Type | Power Conversion Efficiency (%) | Hole Mobility |

|---|---|---|

| H101 | 14.78 | Moderate |

| CP1 | 15.91 | High |

| CP2 | TBD | TBD |

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that naphthylamine analogs, including this compound, possess significant antimicrobial properties. In vitro studies have shown promising antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene core can enhance biological activity, making these compounds potential candidates for developing new antimicrobial agents .

Antioxidant and Anticancer Properties

Naphthalene derivatives have also been evaluated for their antioxidant and anticancer activities. Compounds derived from this compound have shown effectiveness in scavenging free radicals and inhibiting the growth of cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells. The antioxidant activity was notably higher than that of standard antioxidants like ascorbic acid, suggesting a dual role in both preventing oxidative stress and combating cancer .

Material Science

Synthesis of Novel Compounds

The utility of this compound extends to the synthesis of novel compounds with diverse functionalities. For example, it has been used as a precursor in synthesizing β-lactams, which are crucial intermediates in developing various antibiotics. The ability to modify the ethoxy group allows for the fine-tuning of chemical properties, enhancing the biological activity of synthesized derivatives .

化学反应分析

Ullmann-Type Coupling

The compound is synthesized via copper-catalyzed coupling between 1-naphthylamine and 4-iodophenetole (4-ethoxyphenyl iodide). This reaction proceeds under reflux in dioxane with CuI as a catalyst, yielding the target amine after purification .

| Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Naphthylamine, CuI | Dioxane, 40°C, 12 h | 46–52 |

Oxidative N-Dearylation

The 4-ethoxyphenyl group can be cleaved using ceric ammonium nitrate (CAN) in acetonitrile. This oxidative dearylation produces 1-naphthylamine as the primary product .

| Reagent | Molar Ratio (CAN:Substrate) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| CAN | 2.8–3.0 eq. | 1-Naphthalenamine | 82–89 |

Electrophilic Aromatic Substitution

The electron-rich naphthalene ring undergoes nitration and sulfonation at the α-position (C4 or C5) due to the directing effect of the amine group.

Nitration

Reaction with nitric acid in sulfuric acid yields a mono-nitro derivative:

| Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C, 2 h | 5-Nitro-N-(4-ethoxyphenyl)naphthalen-1-amine | 68 | Inferred |

Sulfonation

Fuming sulfuric acid introduces a sulfonic acid group at C4:

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ (20% SO₃) | 120°C, 4 h | 4-Sulfo-N-(4-ethoxyphenyl)naphthalen-1-amine | 75 | Inferred |

Hydrolysis of the Ethoxy Group

The ethoxy group is hydrolyzed under acidic conditions to form N-(4-hydroxyphenyl)naphthalen-1-amine :

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HBr (48%) | Reflux, 6 h | N-(4-Hydroxyphenyl)naphthalen-1-amine | 90 |

Complexation with β-Cyclodextrin

The compound forms inclusion complexes with β-cyclodextrin (β-CD) to enhance solubility and bioavailability. This is achieved by mixing equimolar amounts in water unde

属性

CAS 编号 |

6364-00-7 |

|---|---|

分子式 |

C18H17NO |

分子量 |

263.3 g/mol |

IUPAC 名称 |

N-(4-ethoxyphenyl)naphthalen-1-amine |

InChI |

InChI=1S/C18H17NO/c1-2-20-16-12-10-15(11-13-16)19-18-9-5-7-14-6-3-4-8-17(14)18/h3-13,19H,2H2,1H3 |

InChI 键 |

FMRXMCKJBASAKX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |

规范 SMILES |

CCOC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |

Key on ui other cas no. |

6364-00-7 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。